Cas no 177944-39-7 (1,2-Propanediol, 3,3'-(hydroxyimino)bis[2-methyl-)

1,2-Propanediol, 3,3'-(hydroxyimino)bis[2-methyl- structure
177944-39-7 structure
Product Name:1,2-Propanediol, 3,3'-(hydroxyimino)bis[2-methyl-
CAS No:177944-39-7
MF:C8H19NO5
MW:209.240163087845
CID:1366495
PubChem ID:22016308
Update Time:2025-04-20

1,2-Propanediol, 3,3'-(hydroxyimino)bis[2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-[(2,3-dihydroxy-2-methylpropyl)-hydroxyamino]-2-methylpropane-1,2-diol
    • SCHEMBL3629104
    • DTXSID10621543
    • 177944-39-7
    • 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)
    • 1,2-Propanediol, 3,3'-(hydroxyimino)bis[2-methyl-
    • Inchi: 1S/C8H19NO5/c1-7(12,5-10)3-9(14)4-8(2,13)6-11/h10-14H,3-6H2,1-2H3
    • InChI Key: GIJYZWJXXKQHME-UHFFFAOYSA-N
    • SMILES: OC(C)(CO)CN(CC(C)(CO)O)O

Computed Properties

  • Exact Mass: 209.12637
  • Monoisotopic Mass: 209.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • PSA: 104.39
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